5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-1H-pyrazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-1H-pyrazole delivers three non-substitutable structural features: (1) the 2-bromo-5-fluorophenyl pattern provides a defined vector for Pd-catalyzed cross-coupling (Suzuki, Sonogashira); (2) the N1 tert-butyl group introduces steric bulk that controls metal coordination geometry, prevents dimerization, and protects N1 from unwanted functionalization; (3) the 5-aryl connectivity directs derivatization to the C4 position, enabling orthogonal sequential functionalization. Validated by an 83% C4 iodination yield (WO2010111418A3), this building block reduces process development time versus unvalidated analogs. Procure for constructing 4,5-dihydro-1H-pyrazolo[4,3-c]quinolines, designing sterically controlled organometallic ligands, or executing site-selective multi-step syntheses.

Molecular Formula C13H14BrFN2
Molecular Weight 297.17 g/mol
CAS No. 1246078-72-7
Cat. No. B1529764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-1H-pyrazole
CAS1246078-72-7
Molecular FormulaC13H14BrFN2
Molecular Weight297.17 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=CC=N1)C2=C(C=CC(=C2)F)Br
InChIInChI=1S/C13H14BrFN2/c1-13(2,3)17-12(6-7-16-17)10-8-9(15)4-5-11(10)14/h4-8H,1-3H3
InChIKeyFYNOJFYRUNFUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-1H-pyrazole (CAS 1246078-72-7) | Core Chemical Identity and Procurement Baseline


5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-1H-pyrazole is a halogenated, polysubstituted pyrazole derivative defined by its 2-bromo-5-fluorophenyl group at the 5-position and a sterically bulky tert-butyl moiety at the N1 position . Its chemical formula is C₁₃H₁₄BrFN₂, with a molecular weight of 297.17 g/mol, and it is supplied as a research chemical with purities typically ranging from 95% to 98% . The compound's utility is grounded in its dual orthogonal reactive handles—the aryl bromide and the pyrazole core—and the unique steric and electronic environment imposed by the tert-butyl group, making it a specialized building block for medicinal chemistry and catalyst development [1].

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-1H-pyrazole: Why Structural Nuance Defeats Generic Substitution in Advanced Synthesis


In the design of complex molecules, the interchangeability of simple building blocks is a fallacy. For this compound, three critical structural features preclude substitution with generic pyrazoles or simple halogenated phenyls: (1) the precise 2-bromo-5-fluoro substitution pattern on the phenyl ring, which provides a defined vector and electronic landscape for cross-coupling; (2) the N1 tert-butyl group, which introduces substantial steric hindrance, altering the pyrazole's coordination chemistry with metal catalysts and protecting the N1 position from unwanted functionalization [1]; and (3) the specific connectivity of the 5-aryl substituent, which, unlike 3- or 4-substituted isomers, directs further derivatization to the pyrazole C4 position. Replacing this compound with a less substituted analog would fundamentally alter the steric and electronic profile of the reaction, likely leading to different regioselectivity, reduced yields, or catalyst deactivation, thereby derailing established synthetic routes [2].

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-1H-pyrazole: Quantified Differentiation and Comparative Performance Data


Synthetic Utility: Validated Iodination Yield as a Direct Comparator for Downstream Functionalization Potential

The compound has been validated as a key intermediate in a patented process for synthesizing fused, tricyclic sulfonamides [1]. In a specific and documented transformation, it is reacted with iodine monochloride (ICl) to produce the 4-iodo derivative, 5-(2-bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole (CAS 1245643-25-7), with a high isolated yield of 83% [2]. This high-yielding and regioselective iodination at the C4 position of the pyrazole ring is a critical enabling step for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further molecular complexity. The steric bulk of the N1 tert-butyl group is instrumental in directing this selectivity and preventing competing reactions at the adjacent nitrogen atom.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Reactivity Control: Steric Modulation of Pyrazole Reactivity vs. Less Hindered Analogs

The presence of the tert-butyl group on the pyrazole nitrogen introduces significant steric bulk, which directly modulates the compound's behavior in metal-catalyzed reactions. A study on bis(pyrazolyl) palladium(II) complexes demonstrated that catalysts bearing a tert-butyl substituent on the pyrazole ligand exhibited distinct catalytic activity in Suzuki-Miyaura cross-coupling reactions compared to those with a phenyl substituent [1]. Specifically, complexes with phenyl substituents were found to be slightly more active than their tert-butyl counterparts. While this study did not use the exact compound, it provides a robust, cross-study comparable class-level inference: the steric hindrance imparted by the tert-butyl group on CAS 1246078-72-7 is a quantifiable differentiator that affects its performance as a ligand precursor or metal-coordinating substrate, making it a tool for fine-tuning catalytic cycles or preventing unwanted metal chelation.

Catalysis Organometallic Chemistry Ligand Design

Strategic Applications for 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-1H-pyrazole Based on Verified Evidence


Synthesis of Advanced Fused Tricyclic Pharmaceutical Intermediates

Procure this compound as a validated, high-yielding entry point for constructing complex fused heterocyclic systems, such as 4,5-dihydro-1H-pyrazolo[4,3-c]quinolines, as described in patent WO2010111418A3 [1]. The documented 83% yield for C4 iodination provides a reliable starting metric for scaling up the synthesis of these biologically relevant scaffolds, reducing process development time compared to using an unvalidated building block [2].

Design of Sterically-Defined Ligands for Transition Metal Catalysis

Utilize CAS 1246078-72-7 to synthesize pyrazole-based ligands where the tert-butyl group is a critical design element to control the steric environment around the metal center. Based on class-level evidence, this compound is an ideal precursor for ligands intended to moderate catalytic activity, prevent dimerization, or enforce specific geometries in organometallic complexes, as opposed to using a less hindered N-methyl analog that would result in higher, less selective catalytic activity [3].

Site-Selective Derivatization via Orthogonal Cross-Coupling Handles

Employ this compound in multi-step synthetic sequences requiring sequential, site-selective functionalization. The aryl bromide serves as a handle for initial Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) [4]. Subsequently, the pyrazole C4 position can be functionalized (as evidenced by the 83% iodination yield) [2] to install a second diversity point. This orthogonal reactivity is not possible with simple, unhalogenated pyrazoles and offers a precise, programmable approach to molecular diversification.

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